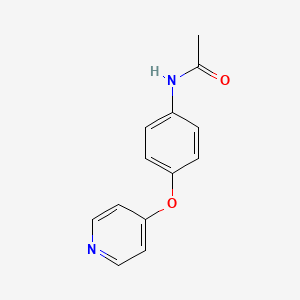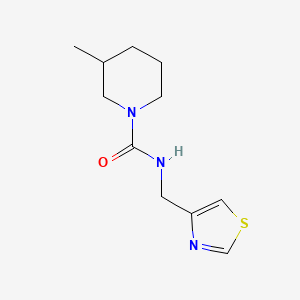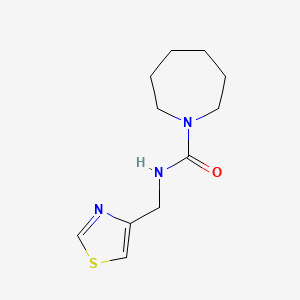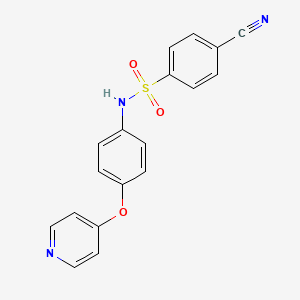
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPB is a sulfonamide-based compound that has shown promise in a variety of applications, including as a tool for studying the physiological and biochemical effects of certain cellular processes.
Mécanisme D'action
The mechanism of action of 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide involves its ability to inhibit the activity of soluble epoxide hydrolases. These enzymes are responsible for the metabolism of certain fatty acids, which can have a variety of physiological effects. By inhibiting the activity of these enzymes, 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide is able to alter the levels of these fatty acids in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects:
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide has been shown to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, as well as to improve vascular function. These effects are thought to be due to the ability of 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide to alter the levels of certain fatty acids in the body, which can have a variety of downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide in scientific research is its ability to selectively inhibit the activity of soluble epoxide hydrolases. This allows researchers to study the role of these enzymes in cellular processes, which can have important implications for the development of new therapies. However, one limitation of using 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide is that it can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Orientations Futures
There are a number of future directions for research involving 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide, including the development of new therapeutic applications for the compound. For example, 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide has been shown to have potential applications in the treatment of hypertension, inflammation, and cancer, and further research is needed to explore these potential uses. Additionally, researchers may also explore the use of 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide as a tool for studying the role of soluble epoxide hydrolases in other cellular processes.
Méthodes De Synthèse
The synthesis of 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide typically involves a multistep process that begins with the preparation of the intermediate 2-chlorophenol. This intermediate is then reacted with 1-methylpyrazol-4-ylamine to form the corresponding amide. Finally, the amide is reacted with butanesulfonyl chloride to yield 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide.
Applications De Recherche Scientifique
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide has been used in a variety of scientific research applications, including as a tool for studying the role of certain enzymes in cellular processes. Specifically, 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide has been shown to inhibit the activity of a class of enzymes known as soluble epoxide hydrolases, which are involved in the metabolism of fatty acids. By inhibiting this enzyme, 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide has been shown to have potential therapeutic applications in the treatment of diseases such as hypertension, inflammation, and cancer.
Propriétés
IUPAC Name |
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-18-10-11(9-16-18)23(20,21)17-14(19)7-4-8-22-13-6-3-2-5-12(13)15/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAXTPVOZJFWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC(=O)CCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)




![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)


![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)